5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with enzymes such as mitochondrial complex I electron transport inhibitors, which are crucial for cellular respiration and energy production . The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting their activity and affecting the overall biochemical pathways within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitochondrial electron transport chain, leading to alterations in ATP production and cellular energy metabolism . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored in dark places and under inert atmospheres at low temperatures . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it continues to influence cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular respiration and energy production. At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to mitochondrial function and energy metabolism. The compound interacts with enzymes and cofactors involved in the electron transport chain, affecting metabolic flux and the levels of various metabolites . These interactions can lead to changes in cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as mitochondria, where it can interact with target enzymes and proteins . Targeting signals and post-translational modifications play a role in directing the compound to these specific locations, thereby influencing its overall activity and efficacy.
Properties
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWABFOYIRULEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.